molecular formula C18H17N3O3 B2957606 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol CAS No. 87538-73-6

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol

Cat. No. B2957606
CAS RN: 87538-73-6
M. Wt: 323.352
InChI Key: CKQBIKHXMSBFTE-UHFFFAOYSA-N
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Description

The compound is a type of organic heterocyclic compound . These compounds often contain a furan ring substituted with a phenyl group . It might also belong to the class of organic compounds known as 2-halobenzoic acids and derivatives .


Synthesis Analysis

The synthesis of similar compounds often involves the use of 4,6-diphenylpyrimidin-2-amine derivatives . The synthesis process can involve amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve aromatic nucleophilic substitution reaction products .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For instance, compounds with a phenyl substituent at the 7-position have been found to increase quantum yield at acidic pH .

Scientific Research Applications

Antifungal and Antimicrobial Applications

Research has highlighted the synthesis and biological evaluation of pyrimidin-4-yl derivatives for their antifungal properties. A study by Jafar et al. (2017) explored the antifungal effect of various 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives, including those with heterocyclic compounds, against Aspergillus terreus and Aspergillus niger. This research concluded that these compounds could be developed into effective antifungal agents, demonstrating their potential in addressing fungal infections (Jafar et al., 2017).

Antioxidant Properties and Enzyme Inhibition

Another area of application is in the development of enzyme inhibitors with antioxidant properties. A study published in the Journal of Medicinal Chemistry by La Motta et al. (2007) found that pyrido[1,2-a]pyrimidin-4-one derivatives exhibited significant aldose reductase inhibitory activity alongside notable antioxidant properties. These findings indicate the potential of such compounds in treating diseases associated with oxidative stress and enzyme-related dysfunctions (La Motta et al., 2007).

Applications in Neurological Research

Compounds related to 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol have also been investigated for their potential applications in neurological research. Wang et al. (2017) synthesized a novel PET agent for imaging the LRRK2 enzyme in Parkinson's disease, highlighting the role of such compounds in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Anti-corrosion Properties

The anti-corrosion characteristics of pyrimidin-4-yl derivatives have been explored in materials science. A study by Satpati et al. (2020) demonstrated the effective anti-corrosive properties of vanillin Schiff bases, including pyrimidin-4-yl derivatives, on mild steel in acidic conditions. This research suggests the potential of these compounds in protecting industrial materials against corrosion (Satpati et al., 2020).

Anticancer Research

In the realm of anticancer research, novel pyrimidin-4-yl derivatives have been synthesized and evaluated for their efficacy against cancer cell lines. For instance, the study by Tiwari et al. (2016) reported the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives with significant in vitro anticancer activity. These findings underscore the potential of such compounds in developing new anticancer therapeutics (Tiwari et al., 2016).

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds have been classified as eye irritants and skin irritants .

properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-12-5-3-11(4-6-12)15-10-20-18(19)21-17(15)14-8-7-13(24-2)9-16(14)22/h3-10,22H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQBIKHXMSBFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OC)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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